Hsp90α Binding Affinity: Scaffold Potency Context for 2-Aryl Imidazolidine Class
The 1,3-dibenzyl-2-aryl imidazolidine scaffold, to which CAS 312274-28-5 belongs, has been characterized as a novel Hsp90 N-terminal inhibitor class. The most potent congener identified within this series, compound 4a (2,4-dimethoxyphenyl analog), demonstrated an Hsp90α binding IC₅₀ of 12 nM in a fluorescence polarization competition assay [1]. By contrast, the simpler 1,3-dibenzyl-2-phenylimidazolidine (CAS 4597-81-3, lacking electron-donating aryl substitution) was reported as having poor anticancer activity, and the scaffold itself was noted as requiring chemical modification to achieve meaningful antiproliferative effects [2][3]. The methylsulfanyl substituent in CAS 312274-28-5 is electron-donating (+M) and substantially more lipophilic than –H, –OCH₃, or –Cl, placing this compound at a distinct position within the SAR landscape for Hsp90 inhibitor optimization [2].
| Evidence Dimension | Hsp90α N-terminal binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | CAS 312274-28-5: Direct Hsp90α IC₅₀ not reported in the literature; scaffold-validated as Hsp90 inhibitor class [1][2] |
| Comparator Or Baseline | Compound 4a (2,4-dimethoxyphenyl analog): IC₅₀ = 12 nM vs. Hsp90α (FP assay) [1]; 1,3-Dibenzyl-2-phenylimidazolidine (CAS 4597-81-3): poor anticancer activity, scaffold baseline [2] |
| Quantified Difference | Compound 4a: 12 nM binding affinity confirms scaffold druggability; unsubstituted phenyl analog: activity insufficient for further development [1][2] |
| Conditions | Fluorescence polarization (FP) competition assay; Hsp90α N-terminal ATP-binding site; recombinant protein |
Why This Matters
Understanding the scaffold's Hsp90 binding potential is critical for users evaluating CAS 312274-28-5 as a starting point for anticancer lead optimization, as the methylsulfanyl substituent offers a distinct electronic/lipophilic profile relative to the 12 nM benchmark compound 4a.
- [1] Xue H, Liu Y, et al. Identification and Structure-Activity Studies of 1,3-Dibenzyl-2-aryl imidazolidines as Novel Hsp90 Inhibitors. Molecules, 2019, 24(11), 2105. Compound 4a IC₅₀ = 12 nM (Hsp90α FP). View Source
- [2] Dai R, et al. Design, synthesis, biological evaluation and molecular docking study of 2,4-diarylimidazoles and 2,4-bis(benzyloxy)-5-arylpyrimidines as novel HSP90 N-terminal inhibitors. J Enzyme Inhib Med Chem, 2022, 37(1), 2551–2565. View Source
- [3] IUCr. 1,3-Dibenzyl-2-phenylimidazolidine. Acta Crystallographica, 2007. Molecular structure: dihedral angles between phenyl rings 78.95(10)° and 71.76(10)°. View Source
